molecular formula C78H126N30O18S4 B549172 Iseganan CAS No. 257277-05-7

Iseganan

Cat. No.: B549172
CAS No.: 257277-05-7
M. Wt: 1900.3 g/mol
InChI Key: GUCYBPFJNGVFEB-XELKFLSISA-N
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Description

Iseganan is a synthetic protegrin, a type of lytic peptide originally isolated from pig leucocytes. It is being developed primarily for the treatment and prevention of oral mucositis, a common side effect of cancer therapies. Oral mucositis occurs when the rapidly growing epithelial cells lining the mouth are destroyed, leading to painful ulcers and increased risk of infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iseganan is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid addition involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous quality control measures to verify the sequence and structure of the peptide. The final product is lyophilized to obtain a stable, dry powder suitable for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Iseganan primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The major product formed is the linear peptide chain of this compound, which is then folded into its active conformation during the purification process .

Mechanism of Action

Iseganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans. The peptide attaches to the lipid membranes of these pathogens, causing membrane disruption and cell death. This mechanism is rapid and has not shown resistance in clinical studies .

Comparison with Similar Compounds

Iseganan is unique compared to other antimicrobial peptides due to its broad-spectrum activity and stability in biological fluids. Similar compounds include:

This compound stands out due to its synthetic origin, which allows for precise control over its sequence and structure, enhancing its stability and efficacy .

Properties

CAS No.

257277-05-7

Molecular Formula

C78H126N30O18S4

Molecular Weight

1900.3 g/mol

IUPAC Name

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

InChI

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1

InChI Key

GUCYBPFJNGVFEB-XELKFLSISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N

SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Antibacterial.

257277-05-7

sequence

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2

source

Synthetic

storage

-20°C

Synonyms

Antimicrobial peptide IB-367;  Iseganan [INN];  UNII-Q9SAI36COS;  Q9SAI36COS;  CHEMBL2110753; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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